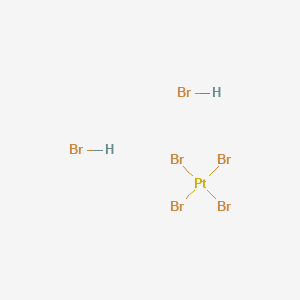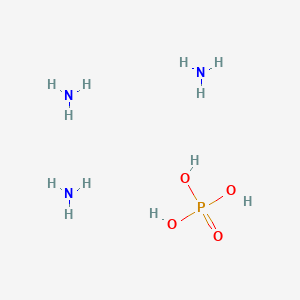
Azane,phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. Phosphoric acid, on the other hand, is a phosphorus oxoacid with the chemical formula H₃PO₄. When combined, azane and phosphoric acid form ammonium phosphate, a compound widely used in fertilizers due to its high nutrient content .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium phosphate is typically synthesized by reacting ammonia (NH₃) with phosphoric acid (H₃PO₄). The reaction is straightforward and can be represented as:
NH3+H3PO4→(NH4)3PO4
Industrial Production Methods
In industrial settings, the production of ammonium phosphate involves the direct reaction of ammonia gas with phosphoric acid. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium phosphate undergoes various chemical reactions, including:
Oxidation: Ammonium phosphate can be oxidized to produce nitrogen oxides and phosphoric acid.
Reduction: It can be reduced to form ammonia and phosphine.
Substitution: Ammonium phosphate can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include nitrogen oxides, phosphoric acid, ammonia, and phosphine .
Scientific Research Applications
Ammonium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.
Biology: In biological research, ammonium phosphate is used as a nutrient source in microbial culture media.
Medicine: It is used in the formulation of certain medications and as a component in intravenous fluids.
Industry: Ammonium phosphate is a key ingredient in fertilizers, fire retardants, and cleaning agents
Mechanism of Action
The mechanism of action of ammonium phosphate involves its dissociation into ammonium and phosphate ions in aqueous solutions. These ions participate in various biochemical and chemical processes. For example, in fertilizers, the ammonium ion provides a source of nitrogen, while the phosphate ion supplies phosphorus, both essential nutrients for plant growth .
Comparison with Similar Compounds
Similar Compounds
Ammonium sulfate: Another commonly used fertilizer that provides nitrogen and sulfur.
Diammonium phosphate: Similar to ammonium phosphate but with a different ratio of ammonia to phosphoric acid.
Monoammonium phosphate: Contains a higher proportion of phosphoric acid compared to ammonium phosphate
Uniqueness
Ammonium phosphate is unique due to its balanced nutrient content, providing both nitrogen and phosphorus, making it highly effective as a fertilizer. Its versatility in various applications, from agriculture to industry, also sets it apart from other similar compounds .
Properties
Molecular Formula |
H12N3O4P |
|---|---|
Molecular Weight |
149.09 g/mol |
IUPAC Name |
azane;phosphoric acid |
InChI |
InChI=1S/3H3N.H3O4P/c;;;1-5(2,3)4/h3*1H3;(H3,1,2,3,4) |
InChI Key |
ZRIUUUJAJJNDSS-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



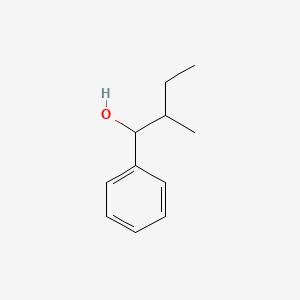
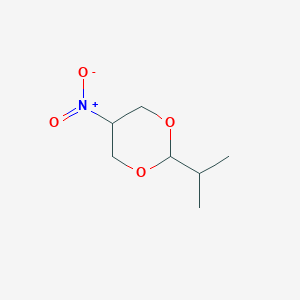
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
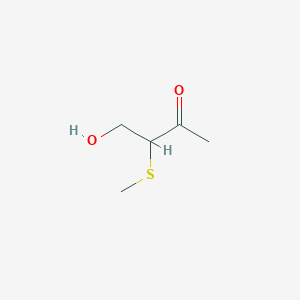
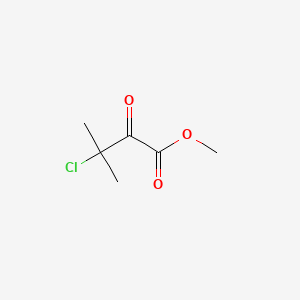
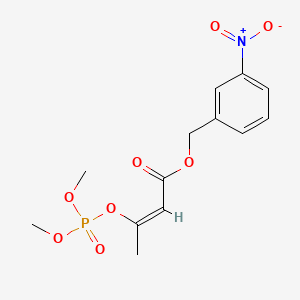
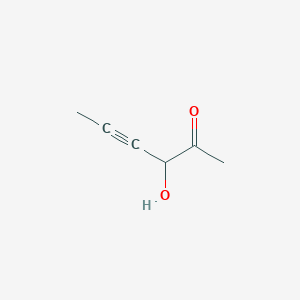
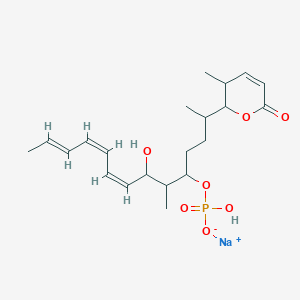
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
